4-(4-Fluorofenoxi)piperidina

Descripción general

Descripción

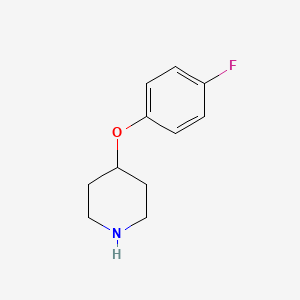

4-(4-Fluorophenoxy)piperidine is an organic compound with the molecular formula C11H14FNO. It is a piperidine derivative where a fluorophenoxy group is attached to the fourth position of the piperidine ring.

Aplicaciones Científicas De Investigación

4-(4-Fluorophenoxy)piperidine has several applications in scientific research:

Mecanismo De Acción

Target of Action

A structurally similar compound, 4-(2-hydroxybenzylamino)-n-(3-(4-fluorophenoxy)phenyl)piperidine-1-sulfonamide, is known to target the mitogen-activated protein kinase 14 (mapk14) in humans . MAPK14 is a serine/threonine kinase that plays an essential role in the MAP kinase signal transduction pathway .

Mode of Action

Based on its structural similarity to the aforementioned compound, it may interact with its target protein, potentially influencing the map kinase signal transduction pathway .

Biochemical Pathways

The map kinase signal transduction pathway, which is potentially influenced by this compound, plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .

Result of Action

Given its potential interaction with the map kinase signal transduction pathway, it may influence cellular processes such as proliferation, differentiation, and apoptosis .

Action Environment

For instance, the compound is stable in dark places and under an inert atmosphere at room temperature .

Análisis Bioquímico

Biochemical Properties

4-(4-Fluorophenoxy)piperidine plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 monooxygenases, which are involved in the metabolism of various compounds. The interaction with these enzymes can lead to the hydroxylation of the piperidine ring, affecting the compound’s activity and stability . Additionally, 4-(4-Fluorophenoxy)piperidine may interact with glutamine synthetase-like proteins, which are involved in the first step of its metabolic pathway .

Cellular Effects

4-(4-Fluorophenoxy)piperidine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of certain signaling pathways by modulating the activity of enzymes and receptors involved in these pathways. For example, its interaction with cytochrome P450 enzymes can lead to changes in the levels of reactive oxygen species (ROS), which can impact cellular metabolism and gene expression . Additionally, 4-(4-Fluorophenoxy)piperidine may influence the expression of genes involved in metabolic pathways, further affecting cellular function .

Molecular Mechanism

The molecular mechanism of 4-(4-Fluorophenoxy)piperidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to cytochrome P450 enzymes, leading to the hydroxylation of the piperidine ring and subsequent changes in its activity . This interaction can result in the inhibition or activation of these enzymes, affecting the metabolism of other compounds. Additionally, 4-(4-Fluorophenoxy)piperidine may modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4-Fluorophenoxy)piperidine can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, 4-(4-Fluorophenoxy)piperidine may degrade into other metabolites, which can have different effects on cellular processes . Long-term studies have shown that the compound can have sustained effects on cellular metabolism and gene expression, which may be relevant for its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of 4-(4-Fluorophenoxy)piperidine vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 4-(4-Fluorophenoxy)piperidine can exhibit toxic or adverse effects, including oxidative stress and cellular damage .

Metabolic Pathways

4-(4-Fluorophenoxy)piperidine is involved in several metabolic pathways, including hydroxylation and glutamylation. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . Additionally, it can undergo glutamylation by glutamine synthetase-like proteins, resulting in the formation of γ-glutamylpiperidide . These metabolic pathways can affect the compound’s activity, stability, and interactions with other biomolecules.

Transport and Distribution

Within cells and tissues, 4-(4-Fluorophenoxy)piperidine is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilicity allows it to cross cell membranes and accumulate in certain cellular compartments . Transporters such as organic cation transporters (OCTs) may facilitate its uptake and distribution within cells . The localization and accumulation of 4-(4-Fluorophenoxy)piperidine can influence its activity and effects on cellular processes.

Subcellular Localization

The subcellular localization of 4-(4-Fluorophenoxy)piperidine is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects . Post-translational modifications, such as phosphorylation or ubiquitination, can also affect the compound’s localization and activity . Understanding the subcellular localization of 4-(4-Fluorophenoxy)piperidine is important for elucidating its mechanism of action and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenoxy)piperidine typically involves the reaction of 4-fluorophenol with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-fluorophenol is replaced by the piperidine moiety.

Industrial Production Methods: Industrial production of 4-(4-Fluorophenoxy)piperidine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Análisis De Reacciones Químicas

Types of Reactions: 4-(4-Fluorophenoxy)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Reduced piperidine derivatives.

Substitution: Various substituted phenoxy-piperidine derivatives.

Comparación Con Compuestos Similares

4-(4-Chlorophenoxy)piperidine: Similar structure but with a chlorine atom instead of fluorine.

4-(4-Bromophenoxy)piperidine: Contains a bromine atom in place of fluorine.

4-(4-Methylphenoxy)piperidine: Features a methyl group instead of fluorine.

Uniqueness: 4-(4-Fluorophenoxy)piperidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more selective in its biological interactions compared to its chloro, bromo, and methyl analogs .

Actividad Biológica

4-(4-Fluorophenoxy)piperidine is an organic compound with the molecular formula C11H14FNO. It is notable for its potential biological activities, particularly in neuropharmacology and enzyme interactions. This article explores the compound's biological activity, mechanisms of action, and its implications in medicinal chemistry, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a fluorophenoxy group, which is critical for its biological activity. The presence of the fluorine atom enhances the lipophilicity and binding affinity to various biological targets.

Target Interactions

4-(4-Fluorophenoxy)piperidine interacts with several biological targets, including:

- Cytochrome P450 Enzymes : It influences the metabolism of various compounds by modulating the activity of cytochrome P450 monooxygenases, leading to hydroxylation reactions that alter its pharmacokinetic properties.

- Mitogen-Activated Protein Kinase (MAPK) Pathway : Similar compounds have been shown to affect MAPK signaling pathways, which are crucial for cellular processes such as proliferation and apoptosis.

Pharmacokinetics

The compound exhibits high gastrointestinal absorption and permeability across the blood-brain barrier, making it a candidate for neurological applications. Its stability and degradation over time can influence its long-term effects on cellular functions.

Neuropharmacological Effects

Research indicates that 4-(4-Fluorophenoxy)piperidine exhibits significant activity in neuropharmacology. It has been evaluated for its potential as a therapeutic agent targeting neurological disorders due to its interaction with dopamine transporters and serotonin receptors.

Case Studies and Research Findings

- Structure-Activity Relationship (SAR) Studies : A study highlighted that various piperidine derivatives, including those with fluorinated substitutions, showed varying degrees of potency against specific enzymes related to metabolic pathways. For instance, compounds with para-substituted phenyl groups demonstrated notable inhibitory effects on target enzymes with IC50 values ranging from 12 to 33 μM .

- Antimicrobial Activity : In another investigation, analogs of piperidine derivatives were tested against Mycobacterium tuberculosis, revealing that modifications in the structure could enhance antimicrobial efficacy while maintaining favorable pharmacokinetic profiles .

- Binding Affinity Studies : Binding studies have shown that 4-(4-Fluorophenoxy)piperidine analogs preferentially bind to dopamine transporters over serotonin transporters, indicating a potential for selective therapeutic applications in treating conditions such as depression or schizophrenia .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-(4-fluorophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPXFCLFBNUVGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395711 | |

| Record name | 4-(4-fluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3413-28-3 | |

| Record name | 4-(4-Fluorophenoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3413-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-fluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-fluorophenoxy)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.